molecular formula C7H7BrClN B1372228 5-Bromo-4-chloro-2-methylaniline CAS No. 1126367-88-1

5-Bromo-4-chloro-2-methylaniline

Cat. No.: B1372228
CAS No.: 1126367-88-1
M. Wt: 220.49 g/mol
InChI Key: INBHOPYATVVLEM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylaniline: is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the development of pharmaceuticals, particularly as a precursor for the synthesis of drugs with antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes,

Safety and Hazards

5-Bromo-4-chloro-2-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of toluene to produce nitrotoluene, followed by selective halogenation to introduce bromine and chlorine atoms at specific positions on the benzene ring. The nitro group is then reduced to an amine group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

5-bromo-4-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBHOPYATVVLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674300
Record name 5-Bromo-4-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126367-88-1
Record name 5-Bromo-4-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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